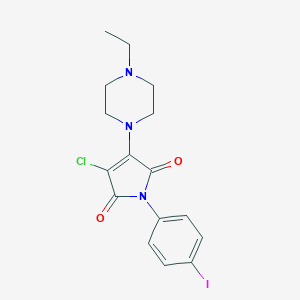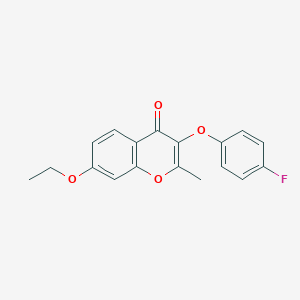![molecular formula C17H16Cl2N2O3S B382896 4-chloro-N-[(4-chlorophenyl)(4-morpholinyl)methylene]benzenesulfonamide](/img/structure/B382896.png)
4-chloro-N-[(4-chlorophenyl)(4-morpholinyl)methylene]benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-chloro-N-[(4-chlorophenyl)(4-morpholinyl)methylene]benzenesulfonamide is an organic compound that belongs to the class of sulfonamides This compound is characterized by the presence of a sulfonamide group attached to a benzene ring, which is further substituted with a 4-chlorophenyl group and a morpholine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-[(4-chlorophenyl)(4-morpholinyl)methylene]benzenesulfonamide typically involves the reaction of 4-chlorobenzenesulfonyl chloride with 4-chlorophenylmorpholine in the presence of a base. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran. The reaction conditions often include maintaining the temperature at around 0-5°C to control the exothermic nature of the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction parameters such as temperature, pressure, and reaction time. The use of automated systems can also enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-[(4-chlorophenyl)(4-morpholinyl)methylene]benzenesulfonamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst such as acetic acid.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted sulfonamides.
Scientific Research Applications
4-chloro-N-[(4-chlorophenyl)(4-morpholinyl)methylene]benzenesulfonamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent due to its sulfonamide moiety.
Medicine: Explored for its potential use in the development of new pharmaceuticals, particularly as enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-chloro-N-[(4-chlorophenyl)(4-morpholinyl)methylene]benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), allowing the compound to inhibit the activity of enzymes involved in folic acid synthesis. This inhibition can lead to the disruption of essential cellular processes in microorganisms, making the compound effective as an antimicrobial agent.
Comparison with Similar Compounds
Similar Compounds
- 4-chloro-N-[(4-nitrophenyl)(4-morpholinyl)methylene]benzenesulfonamide
- 4-chloro-N-[(4-tolyl)(4-morpholinyl)methylene]benzenesulfonamide
- 4-chloro-N-[(4-bromophenyl)(4-morpholinyl)methylene]benzenesulfonamide
Uniqueness
4-chloro-N-[(4-chlorophenyl)(4-morpholinyl)methylene]benzenesulfonamide is unique due to the presence of both the 4-chlorophenyl and morpholine groups, which can impart distinct chemical and biological properties. The combination of these groups can enhance the compound’s stability, solubility, and reactivity compared to similar compounds.
Properties
Molecular Formula |
C17H16Cl2N2O3S |
|---|---|
Molecular Weight |
399.3g/mol |
IUPAC Name |
4-chloro-N-[(4-chlorophenyl)-morpholin-4-ylmethylidene]benzenesulfonamide |
InChI |
InChI=1S/C17H16Cl2N2O3S/c18-14-3-1-13(2-4-14)17(21-9-11-24-12-10-21)20-25(22,23)16-7-5-15(19)6-8-16/h1-8H,9-12H2 |
InChI Key |
VZPYFYVTFCSWGR-UHFFFAOYSA-N |
SMILES |
C1COCCN1C(=NS(=O)(=O)C2=CC=C(C=C2)Cl)C3=CC=C(C=C3)Cl |
Canonical SMILES |
C1COCCN1C(=NS(=O)(=O)C2=CC=C(C=C2)Cl)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-CHLORO-1-(2-{3-CHLORO-4-[(2-METHOXYPHENYL)AMINO]-2,5-DIOXO-2,5-DIHYDRO-1H-PYRROL-1-YL}PHENYL)-4-[(2-METHOXYPHENYL)AMINO]-2,5-DIHYDRO-1H-PYRROLE-2,5-DIONE](/img/structure/B382814.png)
![3-(2-chlorophenyl)-5-methyl-N-[5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]-4-isoxazolecarboxamide](/img/structure/B382815.png)
![3-chloro-1-(4-iodophenyl)-4-[3-(trifluoromethyl)anilino]-1H-pyrrole-2,5-dione](/img/structure/B382818.png)
![3-chloro-1-{2-[3-chloro-4-(3-chloro-4-methylanilino)-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl]phenyl}-4-(3-chloro-4-methylanilino)-1H-pyrrole-2,5-dione](/img/structure/B382820.png)
![2-(7-methyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B382822.png)

![2-(4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B382829.png)

![N-(2-Hydroxy-1-methylindol-3-yl)imino-2-(4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-3-yl)acetamide](/img/structure/B382831.png)
![N-(1-Ethyl-2-hydroxyindol-3-yl)imino-2-(7-methyl-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-3-yl)acetamide](/img/structure/B382832.png)
![N'-(2-hydroxybenzylidene)-2-(4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)acetohydrazide](/img/structure/B382833.png)
![N-(2-Hydroxy-1-methylindol-3-yl)imino-2-(7-methyl-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-3-yl)acetamide](/img/structure/B382834.png)
![3-(4-chlorobenzyl)-7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B382836.png)
![3-Chloro-1-[2-(3-chloro-4-morpholin-4-yl-2,5-dioxopyrrol-1-yl)phenyl]-4-morpholin-4-ylpyrrole-2,5-dione](/img/structure/B382837.png)
